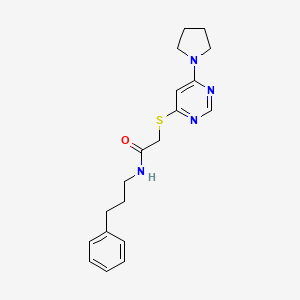

N-(3-phenylpropyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Descripción

BenchChem offers high-quality N-(3-phenylpropyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-phenylpropyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(3-phenylpropyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4OS/c24-18(20-10-6-9-16-7-2-1-3-8-16)14-25-19-13-17(21-15-22-19)23-11-4-5-12-23/h1-3,7-8,13,15H,4-6,9-12,14H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPRJFFYPFXHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NCCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-phenylpropyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a phenylpropyl group, a pyrimidine ring, and a thioacetamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

1. Anticancer Activity:

Research indicates that derivatives of pyrimidine compounds often exhibit anticancer properties. For instance, studies have shown that pyrimidine analogs can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may share these properties due to the structural similarities with known active compounds .

2. Neuroprotective Effects:

In related studies involving pyrrolidine derivatives, compounds have demonstrated neuroprotective effects against excitotoxicity in neuronal models. For example, the neuroprotective role of certain pyrrolidine-containing compounds has been linked to the modulation of signaling pathways such as AKT and PKA, which are crucial for cell survival under stress conditions .

3. Antimicrobial Properties:

Pyrimidine derivatives have also been explored for their antimicrobial activities. The thioacetamide group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects .

The biological activity of N-(3-phenylpropyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Modulation of Signal Transduction: The interaction with receptors involved in neuroprotection suggests that this compound may influence cellular signaling cascades that promote survival and reduce apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotection | Protection against excitotoxicity | |

| Antimicrobial | Enhanced membrane penetration leading to efficacy |

Case Study Example

One notable study investigated a series of pyrimidine derivatives for their anticancer activity against A431 vulvar epidermal carcinoma cells. The results indicated significant inhibition of cell migration and invasion, suggesting that modifications similar to those in N-(3-phenylpropyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide could yield potent anticancer agents .

Aplicaciones Científicas De Investigación

Research indicates that N-(3-phenylpropyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide exhibits various biological activities, making it a candidate for further investigation in therapeutic applications:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines by modulating specific signaling pathways involved in tumor growth. For instance, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could make it relevant for the treatment of neurological disorders. Its pyrimidine and pyrrolidine moieties may influence receptor binding affinities and modulate neurotransmitter release .

- Antimicrobial Activity : Similar compounds have demonstrated varying degrees of antimicrobial effects against bacterial and fungal strains. The thioacetamide group is particularly noted for enhancing the antimicrobial properties of related compounds .

Synthesis and Derivatives

The synthesis of N-(3-phenylpropyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide involves several steps, including the formation of the pyrimidine ring and subsequent functionalization to introduce the thioacetamide group. Various derivatives have been synthesized to explore structure–activity relationships (SAR), which help identify the most effective modifications for enhancing biological activity .

Case Study 1: Anticancer Activity

A study conducted on acute myeloid leukemia cell lines demonstrated that treatment with N-(3-phenylpropyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide resulted in significant apoptosis induction at micromolar concentrations. The mechanism was linked to CDK inhibition, leading to cell cycle arrest and increased apoptosis markers .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening of similar compounds, researchers found that derivatives of N-(3-phenylpropyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide exhibited promising effects on neurotransmitter modulation, particularly dopamine and serotonin receptors. This suggests potential applications in treating mood disorders and neurodegenerative diseases .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.